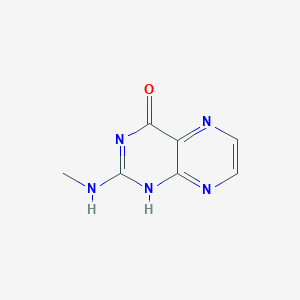

2-(methylamino)-1H-pteridin-4-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7N5O |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-(methylamino)-1H-pteridin-4-one |

InChI |

InChI=1S/C7H7N5O/c1-8-7-11-5-4(6(13)12-7)9-2-3-10-5/h2-3H,1H3,(H2,8,10,11,12,13) |

InChI Key |

VTXDEEZAJOFOKY-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=O)C2=NC=CN=C2N1 |

Isomeric SMILES |

CNC1=NC(=O)C2=NC=CN=C2N1 |

Canonical SMILES |

CNC1=NC(=O)C2=NC=CN=C2N1 |

Origin of Product |

United States |

Molecular Architecture and Stereochemical Considerations of 2 Methylamino 1h Pteridin 4 One

Detailed Structural Analysis of the Pteridin-4-one Scaffold in 2-(methylamino)-1H-pteridin-4-one

The core of this compound is the pteridin-4-one scaffold, which is a fused heterocyclic system composed of a pyrimidine (B1678525) ring and a pyrazine (B50134) ring. herts.ac.uk The International Union of Pure and Applied Chemistry (IUPAC) systematically numbers the pteridine (B1203161) ring as depicted in chemical literature. herts.ac.uk The structure of this compound is characterized by a methylamino group at the second position and a carbonyl group at the fourth position of this pteridine framework.

The pteridine ring system itself is electron-deficient due to the presence of multiple nitrogen atoms. herts.ac.uk This inherent electronic characteristic makes all carbon atoms within the ring susceptible to nucleophilic attack. herts.ac.uk The presence of substituents, such as the methylamino and oxo groups in this compound, further modulates the electronic distribution and reactivity of the scaffold.

Examination of Tautomeric Equilibria and Their Impact on Molecular Recognition in Research Models

Tautomerism, the phenomenon of a molecule existing in two or more interconvertible forms that differ in the position of a proton, is a key feature of this compound. The "1H" in its name indicates that the proton is located on the nitrogen at position 1 of the pteridine ring. However, it can also exist in other tautomeric forms, such as 2-(methylamino)-3H-pteridin-4-one. nih.gov

Stereochemical Nuances and Configurational Isomerism of this compound

The specified structure of this compound does not inherently possess a chiral center. Therefore, in its basic form, it does not exhibit stereoisomerism. However, it is important to consider that derivatives of this compound, particularly those with substitutions on the side chains or through reduction of the pteridine ring system, could introduce chiral centers. For example, the reduction of the pyrazine ring can lead to the formation of tetrahydro- or dihydropterin derivatives, which can have stereoisomers. researchgate.netrsc.org

While this compound itself is achiral, the planar nature of the pteridine ring system can be a significant factor in its interactions. researchgate.net The specific orientation and conformation of the methylamino group relative to the pteridine ring can also influence its interaction with other molecules.

Electronic Structure and Aromaticity of the this compound System

The electronic structure of the pteridine ring system is characterized by a significant degree of electron delocalization, contributing to its aromatic character. However, the presence of four nitrogen atoms leads to a considerable decrease in electron density compared to carbocyclic aromatic compounds, rendering pteridines as electron-deficient heterocycles. herts.ac.uk

Quantum chemical computations on related pteridine derivatives have revealed dramatic differences in the distribution of electronic charge depending on the nature and position of substituents. researchgate.net The methylamino group at the C2 position and the carbonyl group at the C4 position in this compound significantly influence the electronic landscape of the molecule. The methylamino group, being an electron-donating group, can modulate the electron density of the pyrimidine part of the ring system.

The study of the electronic properties of pterin (B48896) derivatives is crucial for understanding their redox activity, which often involves proton-coupled electron transfer (PCET) within the pyrazine moiety. herts.ac.uk The excited-state dynamics of pterins have also been investigated using spectroscopic techniques and theoretical calculations, revealing their potential as photosensitizers. researchgate.netmdpi.com

| Property | Value | Source |

| Molecular Formula | C7H7N5O | nih.gov |

| Molecular Weight | 177.16 g/mol | nih.gov |

| IUPAC Name | 2-(methylamino)-3H-pteridin-4-one | nih.gov |

Synthetic Methodologies and Chemo Enzymatic Routes for 2 Methylamino 1h Pteridin 4 One and Its Analogs

Conventional Multistep Chemical Synthesis from Pyrimidine (B1678525) Precursors

The cornerstone of 2-(methylamino)-1H-pteridin-4-one synthesis has traditionally been the condensation of a suitably substituted pyrimidine precursor with a 1,2-dicarbonyl compound, a classic approach known as the Gabriel-Isay condensation. This multistep process typically commences with the synthesis of a 4,5-diaminopyrimidine (B145471) derivative, which serves as the foundational building block for the pteridine (B1203161) ring system.

A common and illustrative pathway begins with the nitrosation of 2-methylamino-4,6-dihydroxypyrimidine to introduce a nitroso group at the 5-position. Subsequent reduction of the nitroso group yields the highly reactive 2-methylamino-4,5,6-triaminopyrimidine. This intermediate is often not isolated due to its instability and is directly subjected to condensation with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted glyoxal, to construct the pyrazine (B50134) ring of the pteridine nucleus. The choice of the dicarbonyl component allows for the introduction of various substituents at the 6- and 7-positions of the final pteridinone.

An alternative, and often more direct, route involves the use of 4,5-diamino-2-(methylamino)pyrimidin-6(1H)-one as the key pyrimidine precursor. This compound can be synthesized through various established methods. The critical step is then the condensation with a suitable dicarbonyl compound under acidic or neutral conditions. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and dehydration to afford the aromatic pteridinone ring system.

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | 2-methylamino-4,6-dihydroxypyrimidine | Nitrous Acid | Nitrosation | 2-methylamino-5-nitroso-4,6-dihydroxypyrimidine |

| 2 | 2-methylamino-5-nitroso-4,6-dihydroxypyrimidine | Reducing Agent (e.g., Sodium Dithionite) | Reduction | 2-methylamino-4,5,6-triaminopyrimidine |

| 3 | 2-methylamino-4,5,6-triaminopyrimidine | Glyoxal | Condensation/Cyclization | This compound |

| Table 1: Illustrative Multistep Synthesis via Gabriel-Isay Condensation |

Alternative Synthetic Routes Involving Pyrazine-Based Intermediates

While pyrimidine-based routes are prevalent, alternative strategies commencing from pyrazine intermediates offer a different perspective on the construction of the this compound scaffold. One notable approach, often referred to as the Taylor synthesis, utilizes a substituted pyrazine-2,3-dicarbonitrile (B77751) as a key building block.

In this methodology, a pyrazine-2,3-dicarbonitrile bearing an appropriate leaving group at the 2-position is reacted with methylguanidine. The reaction proceeds through a nucleophilic displacement of the leaving group by the guanidine (B92328) nitrogen, followed by an intramolecular cyclization. This cyclization involves the attack of the other guanidine nitrogen onto one of the nitrile groups, leading to the formation of the pyrimidine ring fused to the existing pyrazine ring. Subsequent hydrolysis of the remaining nitrile group and tautomerization yields the desired this compound. This method provides a powerful tool for accessing pteridinones with diverse substitution patterns on the pyrazine ring.

| Starting Material | Reagent | Key Transformation | Product |

| 2-chloropyrazine-3-carbonitrile | Methylguanidine | Nucleophilic substitution and cyclization | This compound |

| Table 2: Synthesis via Pyrazine-Based Intermediate (Taylor Synthesis) |

Regioselective Functionalization and Derivatization Strategies for this compound

The functionalization of the pre-formed this compound ring system is crucial for the synthesis of analogs with modified properties. Regioselectivity is a key challenge in these transformations due to the presence of multiple reactive nitrogen atoms.

Methylation of the parent compound, 2-amino-1H-pteridin-4-one, has been studied to understand the directing effects of the existing functional groups. Direct methylation often leads to a mixture of products, with alkylation occurring on the pyrimidine and pyrazine nitrogens, as well as the exocyclic amino group. However, by carefully controlling the reaction conditions, such as the choice of base and alkylating agent, a degree of regioselectivity can be achieved. For instance, the use of milder bases and specific solvents can favor N-methylation at certain positions over others.

A study by D. J. Brown and N. W. Jacobsen on the methylation of 2-amino-4-hydroxypteridine and related compounds provides valuable insights into the complexities of these reactions. Their work demonstrates that the site of methylation is highly dependent on the reaction conditions and the specific structure of the pteridinone.

Optimized Synthesis Protocols for Enhancing Yield and Purity in Research Scale

In a research setting, the development of optimized protocols that maximize yield and purity is paramount. For the synthesis of this compound, optimization efforts often focus on several key parameters of the Gabriel-Isay condensation.

These parameters include the reaction temperature, the pH of the reaction medium, and the choice of solvent. For instance, conducting the condensation at elevated temperatures can accelerate the reaction rate but may also lead to the formation of side products. Therefore, a careful balance must be struck. The pH is also a critical factor, as it can influence the reactivity of both the diaminopyrimidine and the dicarbonyl compound.

Purification of the final product is another crucial aspect. Due to the often-polar nature of pteridinones, purification can be challenging. Optimized protocols frequently employ techniques such as recrystallization from appropriate solvent systems or column chromatography on silica (B1680970) gel or other stationary phases to achieve high purity. The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, is also an area of active research aimed at improving efficiency and reducing waste.

| Parameter | Condition 1 | Condition 2 | Rationale |

| Temperature | Room Temperature | Reflux | Balance between reaction rate and side product formation. |

| pH | Acidic (e.g., acetic acid) | Neutral | Optimize reactivity of reactants and stability of intermediates. |

| Purification | Recrystallization | Column Chromatography | Achieve high purity of the final compound. |

| Table 3: Key Parameters for Optimization of Pteridinone Synthesis |

Biocatalytic Approaches and Enzymatic Transformations in the Synthesis of Pteridinone Derivatives

The application of biocatalysis in the synthesis of pteridinone derivatives represents a promising and environmentally friendly alternative to traditional chemical methods. Enzymes offer high selectivity and can operate under mild reaction conditions, often circumventing the need for protecting groups and reducing the formation of unwanted byproducts.

A particularly relevant biocatalytic transformation is the N-methylation of the 2-amino group of a pteridinone precursor. Methyltransferases are a class of enzymes that can selectively transfer a methyl group from a donor molecule, such as S-adenosyl-L-methionine (SAM), to a specific nitrogen atom in a substrate. Recent research has demonstrated the potential of engineered methyltransferases for the regioselective N-methylation of various heterocyclic compounds. This approach could be harnessed for the specific synthesis of this compound from 2-amino-1H-pteridin-4-one, offering a highly selective and efficient route.

While the direct enzymatic synthesis of the entire pteridinone ring system is less explored, the use of enzymes for specific functionalization steps, such as methylation, holds significant promise for the future of pteridinone synthesis, enabling the creation of novel analogs with high precision and sustainability.

| Enzyme Class | Transformation | Substrate | Product |

| Methyltransferase | N-methylation | 2-amino-1H-pteridin-4-one | This compound |

| Table 4: Potential Biocatalytic Approach for Pteridinone Synthesis |

Chemical Reactivity and Mechanistic Transformations of 2 Methylamino 1h Pteridin 4 One

Electrophilic and Nucleophilic Substitution Patterns on the Pteridinone Ring System

The pteridine (B1203161) nucleus is generally electron-deficient due to the presence of four nitrogen atoms, which makes it susceptible to nucleophilic attack. Conversely, electrophilic substitution on the unaltered pteridine ring is challenging. The reactivity of 2-(methylamino)-1H-pteridin-4-one is modulated by the interplay of the electron-donating methylamino group at the C2 position and the electron-withdrawing oxo group at the C4 position.

Nucleophilic attack is a more characteristic feature of the pteridine ring system. The electron deficiency of the pyrazine (B50134) ring, in particular, makes it prone to nucleophilic addition reactions. For instance, 2-aminopteridine readily undergoes nucleophilic addition with a variety of reagents, including sodium bisulfite, dimedone, and alcohols, to form 3,4-dihydro-4-substituted pteridines rsc.org. Similarly, pteridin-4-one reacts with strong nucleophiles like sodium bisulfite, which adds across the 5,6- and 7,8-double bonds rsc.org. While specific studies on this compound are limited, it is expected to exhibit similar reactivity towards strong nucleophiles, with the initial attack likely occurring at the C6 or C7 positions of the pyrazine ring. The methylamino group at C2 would influence the regioselectivity of such attacks.

Redox Chemistry and Oxidation States of this compound

The pteridine core is redox-active and can exist in fully oxidized, dihydro, and tetrahydro forms. These redox transformations are crucial for the biological functions of many naturally occurring pteridines nih.gov. The redox potential of the pteridine system is significantly influenced by the nature and position of its substituents mdpi.com.

Pterins can participate in one- or two-electron transfer processes nih.gov. The fully oxidized form of a pterin (B48896) can be reduced in two successive two-electron, two-proton steps to the tetrahydro level, passing through a dihydro intermediate. The redox chemistry of pterins is well-documented, and their redox potentials are known to be influenced by factors such as pyran ring cyclization in related compounds nih.gov.

| Pteridine Derivative | Redox Process | Potential (V vs. reference) | Reference |

|---|---|---|---|

| Generic Pterin | Oxidized/Dihydro | - | nih.gov |

| Generic Pterin | Dihydro/Tetrahydro | - | nih.gov |

| Ru(II)-bound Pterin | Reduction | Positive shift up to +0.320 V with H-bonding | ewha.ac.kr |

Photochemical Behavior and Photoreactivity of the Pteridinone Chromophore

The extended π-system of the pteridinone ring acts as a chromophore, absorbing ultraviolet (UV) and visible light. The absorption characteristics are dependent on the substitution pattern and the solvent environment. The photochemical behavior of pterins is of significant interest due to their roles as photosensitizers nih.gov.

Upon absorption of light, pterin derivatives can be excited to singlet and triplet states. Triplet state pterins are known to react with molecular oxygen to produce reactive oxygen species such as singlet oxygen and superoxide (B77818) radicals nih.gov. The efficiency of a pterin as a photosensitizer is dependent on the substituent at the C6 position nih.gov.

The UV-visible absorption spectrum of this compound would be expected to show characteristic absorption bands in the UV region. For comparison, pteroic acid, a related pteridine derivative, exhibits absorption maxima in 0.1 M NaOH at 255, 275, and 365 nm chemdad.com. The exact λmax values for this compound would be influenced by the methylamino and oxo substituents.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| Pteroic Acid | 0.1 M NaOH | 255, 275, 365 | 26300, 23400, 8900 M⁻¹cm⁻¹ | chemdad.com |

Hydrolytic Stability and Degradation Pathways under Controlled Research Conditions

The stability of the pteridine ring system is pH-dependent. Both acidic and alkaline conditions can promote hydrolytic degradation. The presence of substituents can significantly influence the rate and pathway of hydrolysis.

For example, studies on prodrugs of N-[(4-deoxy-4-amino-10-methyl)pteroyl]glutamate have investigated their hydrolytic stability in phosphate (B84403) buffer, revealing that the rate of hydrolysis is dependent on the nature of the ester groups nih.gov. Pteroic acid is known to be a degradation product of folic acid formed via enzymatic hydrolysis chemdad.com.

While specific kinetic data for the hydrolysis of this compound is not available in the surveyed literature, it is anticipated that under strong acidic or basic conditions, the molecule would undergo degradation. Potential sites for hydrolytic attack include the amide bond within the pyrimidine (B1678525) ring and the pyrazine ring itself. The degradation products would likely involve opening of one or both rings.

Ring Cleavage Reactions and Their Mechanistic Elucidation

The pteridine ring system can undergo cleavage under various conditions, including acidic and basic hydrolysis, as well as oxidative and reductive processes. The mechanism of ring cleavage often involves initial attack at an electron-deficient carbon, followed by a series of bond-breaking events.

Acid-catalyzed hydrolysis of pteridines can lead to the cleavage of the pyrazine ring. For instance, both acid and alkaline hydrolysis have been found to degrade 8-methyl-6,7-diphenyl-2-pteridone, yielding benzil (B1666583) and 5-amino-2-hydroxy-4-methylaminopyrimidine gla.ac.uk. The stability of this particular pteridone to alkaline hydrolysis is attributed to the formation of a stabilized anion gla.ac.uk.

The cleavage of the pteridine ring is a key step in the degradation of related compounds like folic acid pageplace.de. The specific products of ring cleavage for this compound would depend on the reaction conditions. Under acidic conditions, protonation of the nitrogen atoms would activate the ring towards nucleophilic attack by water, potentially leading to the opening of the pyrazine ring. In contrast, under basic conditions, hydroxide (B78521) ions could attack the electrophilic centers of the pteridinone ring, initiating a different cleavage pathway.

Advanced Analytical Characterization Techniques for 2 Methylamino 1h Pteridin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-(methylamino)-1H-pteridin-4-one. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of a related pteridine (B1203161) derivative, 3-(methylamino)pyrazine-2-carboxylic acid, the methyl group protons appear as a doublet at 3.10 ppm with a coupling constant of 4.9 Hz, indicating coupling to a single proton on the adjacent nitrogen. seikei.ac.jp The protons on the pyrazine (B50134) ring are observed as doublets at 7.74 ppm and 8.36 ppm, each with a coupling constant of 2.2 Hz. seikei.ac.jp A broad signal at 7.90 ppm is attributed to the NH proton. seikei.ac.jp

For this compound, analogous signals would be expected. The methylamino protons would likely present as a doublet, and the protons on the pteridine ring system would exhibit characteristic shifts and coupling patterns, allowing for the complete assignment of the proton framework.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of neighboring atoms. This technique is invaluable for confirming the presence of the pteridine core and the methylamino substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| N-CH₃ | ~3.0-3.3 | d | ~5.0 |

| C6-H | ~7.5-8.0 | d | ~2.0-3.0 |

| C7-H | ~8.0-8.5 | d | ~2.0-3.0 |

| N1-H | ~10.0-12.0 | br s | - |

| NH (methylamino) | ~7.0-8.0 | q | ~5.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₇N₅O, corresponding to a molecular weight of 177.16 g/mol . nih.gov

Electron ionization (EI) mass spectrometry would be expected to produce a prominent molecular ion peak (M⁺·) at m/z 177. Subsequent fragmentation would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for related heterocyclic compounds include the loss of HCN, CO, and radicals from the substituent groups. whitman.edulibretexts.orgchemguide.co.uk The fragmentation of the pteridine ring itself can provide characteristic ions that help to confirm the core structure. libretexts.org

Softer ionization techniques, such as electrospray ionization (ESI), can be used to generate protonated molecules ([M+H]⁺) at m/z 178, which often results in less fragmentation and a more prominent molecular ion species, simplifying the determination of the molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition. uni-saarland.de

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | 177 | Molecular Ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems like pteridines. Pterin (B48896) derivatives typically exhibit strong absorption in the UV-A range (300-400 nm). researchgate.net The absorption spectra are influenced by the solvent and the pH of the solution. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) corresponding to π→π* and potentially n→π* transitions within the pteridine ring system. masterorganicchemistry.comresearchgate.net The π→π* transitions are generally more intense. masterorganicchemistry.com For pterin, the parent compound, absorption maxima are observed around 275 nm and 345 nm in aqueous solutions. researchgate.net The methylamino substituent may cause a slight shift in the position of these maxima.

The molar absorptivity (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength, can also be determined from the UV-Vis spectrum and is a characteristic property of the compound. msu.edu

Chromatographic Separation Methods (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources. High-performance liquid chromatography (HPLC) is a versatile method for separating and quantifying components in a mixture. sigmaaldrich.comtum.de For a polar compound like this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. tum.de Purity is determined by the presence of a single, sharp peak in the chromatogram.

Gas chromatography (GC) can also be employed, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. nih.gov GC coupled with a mass spectrometer (GC-MS) provides both retention time data for purity assessment and mass spectral data for identification. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. Key expected vibrations include:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the N-H bonds in the pteridine ring and the methylamino group. seikei.ac.jprsc.org

C-H stretching: Bands in the 2800-3000 cm⁻¹ region due to the methyl group. nih.gov

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the carbonyl group in the pteridinone ring. seikei.ac.jpnih.govrsc.org

C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the vibrations of the pteridine ring. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also exhibit characteristic peaks for the pteridine ring and the methylamino group, which can aid in the complete vibrational assignment. nih.govaps.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200-3500 | Medium-Broad |

| C-H Stretch (methyl) | 2850-2960 | Medium |

| C=O Stretch | 1650-1700 | Strong |

X-ray Diffraction Analysis for Crystalline State Molecular Geometry

For crystalline samples of this compound, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netnih.gov This technique provides an unambiguous confirmation of the connectivity and stereochemistry of the molecule. The resulting crystal structure would reveal the planarity of the pteridine ring system and the conformation of the methylamino group relative to the ring.

Biochemical Roles and Enzyme Interaction Studies of 2 Methylamino 1h Pteridin 4 One

Exploration of 2-(methylamino)-1H-pteridin-4-one as an Analog or Precursor in Pterin (B48896) Biosynthesis Research

Detailed research specifically exploring this compound as an analog or precursor in pterin biosynthesis is limited in publicly accessible scientific literature.

In a broader context, the pterin biosynthetic pathway is crucial for the synthesis of essential cofactors. cinz.nz The well-known vitamin folic acid (vitamin B9) is a key pterin-based compound that humans must obtain from their diet. cinz.nz It is reduced in the body to tetrahydrofolate, the active form that participates in the biosynthesis of amino acids and nucleic acids. cinz.nz In many microorganisms, substituted pteridines serve as intermediates in the synthesis of dihydrofolic acid. wikipedia.org The enzyme dihydropteroate (B1496061) synthetase, for example, utilizes a pteridine (B1203161) precursor and 4-aminobenzoic acid to form dihydropteroate, a key step in the folate pathway. derpharmachemica.comwikipedia.org Given its structure, this compound could theoretically be investigated as a synthetic analog to probe the substrate specificity of enzymes within these pathways. However, specific studies documenting such use are not readily found.

Investigations into Enzyme-Mediated Transformations of this compound in Model Systems

Specific investigations into the enzyme-mediated transformations of this compound in model systems have not been extensively reported.

Generally, pteridine derivatives undergo various enzymatic transformations. For instance, in Pseudomonas fluorescens, the enzyme cyanide oxygenase, which requires a reduced pterin cofactor, catalyzes the conversion of cyanide to formate (B1220265) and ammonia. nih.gov Studies have shown that reduced forms of pterins, including H46-methylpterin (6-Methyl-5,6,7,8-tetrahydropterin), can support this enzymatic activity. nih.gov This indicates that enzymes can utilize methylated pterin structures. Another example is the enzyme sepiapterin (B94604) reductase, which reduces pterin compounds in the final step of the tetrahydrobiopterin (B1682763) biosynthetic pathway. cinz.nz The potential for this compound to be a substrate for such enzymes remains a subject for future research.

Mechanistic Studies of this compound Interactions with Pteridine-Dependent Enzymes (e.g., Pteridine Reductases, Dihydrofolate Reductase)

There is a lack of specific mechanistic studies detailing the interaction of this compound with key pteridine-dependent enzymes like pteridine reductases and dihydrofolate reductase (DHFR).

Pteridine-dependent enzymes are significant targets for various therapeutic agents. DHFR is a crucial enzyme in folate metabolism and is the target of the anticancer drug methotrexate (B535133). ijrpr.com Methotrexate is a folic acid antagonist that binds to DHFR, preventing the synthesis of tetrahydrofolate and thereby inhibiting DNA synthesis and cell growth. ijrpr.comwikipedia.org Similarly, pteridine reductase 1 (PTR1) is a critical enzyme in some parasites, like Leishmania and Trypanosoma, and is a target for antiparasitic drug design. chemrxiv.orgacs.org Various synthetic pteridine derivatives have been designed and studied as inhibitors of these enzymes. chemrxiv.orgacs.orgnih.govtandfonline.com For example, a series of 2,4-diaminopteridine (B74722) derivatives have been evaluated as potential inhibitors of parasitic pteridine reductases. tandfonline.com However, data on the inhibitory activity or binding mechanism of this compound against these enzymes is not available in the reviewed literature.

Table 1: Examples of Pteridine Derivatives and Their Interactions with Pteridine-Dependent Enzymes No specific data is available for this compound. The following table provides examples of other pteridine derivatives for contextual understanding.

| Pteridine Derivative | Enzyme Target | Organism/System | Observed Effect | Reference |

|---|---|---|---|---|

| Methotrexate | Dihydrofolate Reductase (DHFR) | Human/Various | Inhibition, Anticancer Activity | ijrpr.com |

| Aminopterin | Dihydrofolate Reductase (DHFR) | Human | Competitive Inhibition | drugbank.com |

| 2,4-diamino-6-arylaminomethylpteridines | Pteridine Reductase (PTR1) | Parasitic | Inhibition | tandfonline.com |

Role of this compound in Reconstituted Metabolic Pathways in In Vitro Biochemical Research

The role of this compound in reconstituted metabolic pathways in in vitro biochemical research has not been documented in available scientific sources.

Reconstituted metabolic pathways are powerful tools in biochemical research to study complex biological processes in a controlled environment. For example, the enzymatic formation of various natural products has been studied using a combination of chemical and enzymatic steps. nih.gov In the context of pteridines, in vitro systems have been used to elucidate the biosynthetic pathways of cofactors like tetrahydrobiopterin. cinz.nz Such systems allow for the detailed study of individual enzyme kinetics and the identification of intermediates. While it is conceivable that this compound could be introduced into such a system to study its effect on the pathway or its potential as a substrate, no such research has been published.

Characterization of Ligand-Binding Dynamics with Receptor Proteins in Experimental Models

Specific studies characterizing the ligand-binding dynamics of this compound with receptor proteins are not present in the current body of scientific literature.

The binding of small molecules to receptor proteins is a cornerstone of pharmacological research. Various pteridine derivatives have been investigated for their binding properties to different receptors. For instance, certain 2-amino-4-piperazin-1-yl-pteridines have been shown to possess immunosuppressive properties, suggesting interaction with relevant biological receptors. tandfonline.com The development of fluorescent ligands is a common strategy to study these interactions. acs.orgnih.govacs.org These fluorescent probes can be used in techniques like bioluminescence resonance energy transfer (BRET) to study binding kinetics and affinity in real-time. acs.org Without specific experimental data, the binding profile of this compound remains unknown.

Utilization of this compound as a Fluorescent Probe in Biochemical Assays

There is no available research demonstrating the use of this compound as a fluorescent probe in biochemical assays.

Pterin compounds are known for their fluorescent properties, which can be exploited for developing probes for biological imaging and assays. researchgate.net For example, the photochemical behavior of 6-methylpterin has been studied, revealing its capacity to generate reactive oxygen species upon photooxidation. researchgate.net Other fluorescent probes, like DAF-FM, which shares some structural similarities with pteridines (a diamino-aromatic system), are used for detecting nitric oxide in cells. lumiprobe.com The design of a fluorescent probe requires specific photophysical properties, such as a high fluorescence quantum yield and sensitivity to the target molecule or environment. nih.gov While the pterin scaffold is a promising starting point, the specific fluorescent characteristics of this compound and its suitability as a biochemical probe have not been investigated.

Computational Chemistry and Theoretical Modeling of 2 Methylamino 1h Pteridin 4 One

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule, offering insights into its stability, reactivity, and electronic behavior. Methods like Density Functional Theory (DFT) are employed to calculate a range of electronic properties for pteridinone systems.

The electronic structure of the pterin (B48896) chromophore, the core of 2-(methylamino)-1H-pteridin-4-one, has been a subject of theoretical investigation. Calculations reveal that the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are primarily of π-character, distributed across the heterocyclic ring system. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic transitions and chemical reactivity. For pterin systems, the lowest energy transitions are typically π → π* transitions. The introduction of a methylamino group at the C2 position is expected to act as an electron-donating group, thereby raising the energy of the HOMO and potentially reducing the HOMO-LUMO gap compared to the unsubstituted pterin.

Key electronic properties that can be determined through quantum chemical calculations include ionization potential, electron affinity, and electrostatic potential. These properties are crucial for understanding how the molecule will interact with its biological environment, including receptor sites and enzymes. For instance, the molecular electrostatic potential (MEP) map highlights the electron-rich and electron-poor regions of the molecule, indicating sites for potential electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. In this compound, the carbonyl oxygen and the nitrogen atoms of the pteridine (B1203161) ring are expected to be regions of negative potential, while the amino group's hydrogen is a site of positive potential.

Table 1: Calculated Electronic Properties of Pterin Analogs This table presents representative data for pterin-like compounds based on quantum chemical studies. Specific values for this compound would require dedicated calculations.

| Property | Calculated Value (Representative) | Methodology | Significance |

|---|---|---|---|

| HOMO Energy | ~ -6.5 eV | DFT/B3LYP | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.8 eV | DFT/B3LYP | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.7 eV | DFT/B3LYP | Relates to electronic excitation energy and chemical reactivity. |

| Dipole Moment | ~ 4-6 Debye | DFT | Influences solubility and non-covalent interactions. |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic nature of molecules and their interactions with biological macromolecules over time. For flexible molecules like pteridinone derivatives, MD is essential for sampling various conformations and understanding how they adapt to a protein's binding site.

In the context of drug design, MD simulations are frequently used to refine docked poses of a ligand within a protein's active site and to assess the stability of the resulting complex. Studies on pteridinone derivatives as inhibitors of targets like Polo-like kinase 1 (PLK1) have utilized MD simulations to validate docking results and analyze the dynamics of the protein-ligand interactions. These simulations, often run for hundreds of nanoseconds, provide insights into the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, between the pteridinone inhibitor and amino acid residues in the active site.

For example, MD simulations of pteridinone-based PLK1 inhibitors have shown that specific residues like R136, R57, and Y133 are crucial for binding. The simulations reveal the persistence of hydrogen bonds and π-π stacking interactions throughout the simulation, confirming a stable binding mode. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to ensure the system reaches equilibrium and the ligand remains stably bound. Furthermore, advanced techniques like multiresolution MD simulations can be employed to efficiently sample large-scale conformational changes of the protein-ligand complex, especially when membrane-bound proteins are involved.

Table 2: Key Protein-Ligand Interactions for Pteridinone Analogs from MD Simulations This table summarizes typical interactions observed in MD studies of pteridinone derivatives with protein kinases like PLK1.

| Interaction Type | Pteridinone Moiety | Interacting Protein Residue (Example) | Significance |

|---|---|---|---|

| Hydrogen Bond | Pteridinone Ring (N, O atoms) | Cysteine, Arginine | Crucial for anchoring the ligand in the binding pocket. |

| π-π Stacking | Pteridinone Heterocyclic Core | Tyrosine, Phenylalanine | Stabilizes the complex through aromatic interactions. |

| Hydrophobic Interactions | Substituents on the Pteridinone Ring | Leucine, Valine, Isoleucine | Contributes to binding affinity by interacting with nonpolar pockets. |

| Water-Mediated Bonds | Carbonyl or Amino Groups | Various polar residues | Can bridge interactions between the ligand and protein. |

Prediction of Spectroscopic Signatures and Photophysical Deactivation Pathways

Computational methods can predict various spectroscopic properties, aiding in the structural elucidation and characterization of novel compounds. Theoretical calculations of NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra can be compared with experimental data to confirm the structure of synthesized pteridinone derivatives.

The photophysical properties of pterins have been studied computationally to understand their behavior upon light absorption. These studies are relevant to this compound, as the pterin core is the primary chromophore. Upon excitation with UV-A light, the molecule is promoted to an excited singlet state (S1), typically a 1(ππ*) state. From this state, several deactivation pathways are possible:

Fluorescence: Radiative decay back to the ground state (S0), emitting a photon. Pterins are known to be fluorescent, with emission maxima typically in the blue region of the spectrum.

Internal Conversion (IC): A non-radiative transition from a higher electronic state to a lower one (e.g., S1 to S0). This process can be facilitated by conical intersections, which are points of degeneracy between electronic states, providing an efficient pathway for the molecule to return to the ground state without emitting light.

Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T1). Once in the triplet state, the molecule can undergo phosphorescence or act as a photosensitizer, for example, by transferring energy to molecular oxygen to generate reactive singlet oxygen.

Theoretical calculations can model these deactivation pathways, estimate the energies of the excited states, and identify the geometries of conical intersections. For instance, calculations on pterin have shown that radiationless decay can be enhanced with increased excitation energy, which populates higher vibrational levels of the S1 state, facilitating access to conical intersections with the ground state. The substitution pattern on the pterin ring can significantly influence the quantum yields of these processes.

Table 3: Predicted Photophysical Properties of Pterin Derivatives This table outlines the key photophysical parameters and deactivation pathways for pterin-like compounds, which are expected to be similar for this compound.

| Property / Pathway | Description | Computational Method | Relevance |

|---|---|---|---|

| Absorption Maximum (λmax) | Predicted around 350-370 nm, corresponding to the S0 → S1 (ππ*) transition. | TD-DFT | Predicts the color and light-absorbing properties. |

| Fluorescence Emission | Predicted around 450 nm. | TD-DFT | Characterizes the emissive properties. |

| Internal Conversion | Non-radiative decay to S0 via a conical intersection. | CASSCF/CASPT2 | A major pathway for deactivation, competing with fluorescence. |

| Intersystem Crossing | Transition from S1 to T1 state, potentially leading to photosensitization. | Spin-Orbit Coupling Calculations | Relevant for understanding potential phototoxicity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pteridinone Analogs in Research Settings

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This method is instrumental in drug discovery for predicting the activity of unsynthesized compounds and for optimizing lead structures.

For pteridinone analogs, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. In these studies, a set of pteridinone derivatives with known biological activity (e.g., IC50 values against a specific kinase) are structurally aligned. Then, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around each molecule. Partial least squares (PLS) analysis is used to build a model that relates variations in these fields to changes in biological activity.

The statistical quality of a QSAR model is assessed by parameters like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. The predictive power of the model is further tested using an external set of compounds not included in the model's training. The resulting 3D contour maps from CoMFA and CoMSIA provide a visual guide for drug design. For example, a map might show that increasing steric bulk in a certain region decreases activity, while adding an electronegative group in another region enhances it. Such insights were used to understand the structural requirements for potent PLK1 inhibition by pteridinone derivatives.

Table 4: Statistical Results of a Representative 3D-QSAR Study on Pteridinone Analogs Data adapted from a study on pteridinone derivatives as PLK1 inhibitors.

| Model | Q² (Cross-Validated R²) | R² (Non-Cross-Validated R²) | R²pred (External Validation) | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.67 | 0.992 | 0.683 | Steric and Electrostatic |

| CoMSIA/SHE | 0.69 | 0.974 | 0.758 | Steric, Hydrophobic, Electrostatic |

| CoMSIA/SEAH | 0.66 | 0.975 | 0.767 | Steric, Electrostatic, Acceptor, Hydrophobic |

In Silico Screening and Design of Novel Pteridinone Derivatives for Specific Biochemical Targets

Building on the insights from QSAR and molecular docking, computational chemistry plays a proactive role in the design of novel pteridinone derivatives. In silico screening,

Applications of 2 Methylamino 1h Pteridin 4 One in Chemical Biology and Advanced Research

Development of 2-(methylamino)-1H-pteridin-4-one as a Research Tool for Mechanistic Probing of Biological Systems

The structural resemblance of this compound to the pterin (B48896) core of essential cofactors like folate and biopterin (B10759762) positions it as an ideal candidate for probing the mechanisms of biological systems that involve these molecules. d-nb.inforsc.org Researchers utilize this compound to study enzyme-substrate interactions, competitive inhibition, and the dynamics of metabolic pathways. By substituting the natural pterin with this compound, scientists can glean insights into the specific structural requirements and binding affinities of enzymes. This approach has been instrumental in understanding the function of enzymes such as dihydrofolate reductase and pteridine (B1203161) reductase, which are crucial in cell proliferation and parasite survival, respectively. nih.govacs.org

The methylamino group at the 2-position provides a subtle yet significant modification from the 2-amino group found in many natural pterins. This alteration can influence the electronic properties and steric interactions within an enzyme's active site, allowing for a detailed investigation of the catalytic mechanism. Studies involving derivatives of this compound have contributed to a deeper understanding of how these enzymes recognize their substrates and how their activities are regulated.

Use in Chemical Synthesis as a Heterocyclic Building Block for Complex Molecules

The pteridine ring system is a privileged scaffold in medicinal chemistry due to its prevalence in pharmacologically active compounds. sigmaaldrich.com this compound serves as a versatile heterocyclic building block in the synthesis of more complex and biologically active molecules. sigmaaldrich.comresearchgate.net Its reactive sites, including the amino and lactam functionalities, allow for a variety of chemical transformations, enabling the construction of diverse molecular architectures. d-nb.infogoogle.com

Organic chemists have employed this compound as a starting material for the synthesis of novel pteridine derivatives with potential therapeutic applications. researchgate.net For instance, it can be a precursor in the generation of substituted pteridines designed to inhibit specific enzymes or to act as antagonists for cellular receptors. ijfmr.comresearchgate.net The ability to readily modify the pteridine core through reactions involving the methylamino group and other positions on the ring system makes this compound a valuable component in the synthetic chemist's toolbox for drug discovery and development. d-nb.info

Contributions to the Understanding of Cellular Metabolism through Model Compound Studies

Model compound studies are essential for dissecting complex biological processes, and this compound has proven to be a useful tool in this regard. By introducing this compound into cellular systems, researchers can monitor its uptake, metabolism, and interaction with various cellular components. These studies provide valuable data on the transport mechanisms and metabolic pathways that handle pteridine-like molecules.

One area where this compound has been particularly informative is in the study of glioblastoma cell metabolism. nih.gov Hydrophilic interaction liquid chromatography-mass spectrometry (HILIC-MS) has been used to detect and quantify polar and ionic metabolites, including derivatives of pteridine, in glioblastoma cells. nih.govresearchgate.net By analyzing the metabolic fate of compounds like this compound, scientists can identify unique metabolic signatures of cancer cells, which may lead to the discovery of new therapeutic targets. These model studies help to elucidate the metabolic heterogeneity of cancer cells and their adaptation to their microenvironment. nih.govresearchgate.net

Applications in Assays for Enzyme Activity and Inhibition Studies in Basic Research

The development of robust and reliable assays is fundamental to biochemical research. This compound and its derivatives have been utilized in the design of assays to measure enzyme activity and to screen for potential inhibitors. frontiersin.orgsigmaaldrich.comnih.gov These assays are often based on spectrophotometric or fluorometric detection methods, where a change in absorbance or fluorescence signals the enzymatic conversion of a substrate. sigmaaldrich.comnih.gov

For example, pteridine derivatives can be designed as substrates for specific enzymes, where the enzymatic reaction leads to a product with different spectral properties. nih.govtandfonline.com This allows for continuous monitoring of the enzyme's activity. Conversely, in inhibition studies, the ability of this compound or its analogs to compete with the natural substrate can be quantified. nih.gov Such assays are crucial for high-throughput screening campaigns aimed at identifying new drug candidates that target specific enzymes. nih.gov The insights gained from these basic research assays can pave the way for the development of more sophisticated diagnostic and therapeutic tools. nih.gov

Design of Radiolabeled Pteridinone Derivatives for Biochemical Tracing

Radiolabeling is a powerful technique for tracing the fate of molecules in biological systems. The incorporation of a radioactive isotope, such as carbon-14 (B1195169) or tritium, into the structure of this compound allows for highly sensitive detection of the compound and its metabolites. These radiolabeled derivatives are invaluable tools for studying pharmacokinetics, metabolism, and the distribution of the compound within an organism.

While specific studies detailing the radiolabeling of this compound are not abundant in the readily available literature, the general principles of creating radiolabeled versions of similar heterocyclic compounds are well-established. For instance, the synthesis of pro-drugs for treating inflammatory diseases often involves the preparation of isotope-labeled versions for qualitative and quantitative analysis. This approach allows researchers to track the delivery and release of the active drug at the target site. The application of similar methodologies to this compound would enable detailed investigations into its biochemical pathways and interactions in vivo.

Future Research Trajectories and Interdisciplinary Opportunities for 2 Methylamino 1h Pteridin 4 One

Exploration of Undiscovered Biochemical Pathways Involving 2-(methylamino)-1H-pteridin-4-one

The pteridine (B1203161) core is fundamental to a variety of critical biological molecules, including folic acid and biopterin (B10759762), which function as essential cofactors in one-carbon metabolism and amino acid hydroxylation, respectively. wikipedia.orgnih.gov The compound this compound, also known as N2-methylpterin, represents a methylated variant within this important class. While the metabolic pathways of major pterins are well-established, the precise roles of their methylated derivatives are less understood, presenting a significant area for future investigation. The biosynthesis of pteridines generally originates from guanosine (B1672433) triphosphate (GTP), but the specific enzymatic steps that may lead to N2-methylation of the pterin (B48896) core are not fully characterized in most organisms. researchgate.net

Future research should aim to identify and characterize the enzymes, potentially novel methyltransferases, responsible for the synthesis of this compound. Studies in methanogenic bacteria have shown that the methyl group of methionine is the source for the 7-methyl group of methanopterin, a related pterin cofactor, suggesting a potential parallel for N2-methylation. wikipedia.org Investigating whether this compound serves as a key intermediate in the biosynthesis or degradation of other essential pterins is a crucial trajectory. Furthermore, its potential function as a signaling molecule, inspired by the role of N2-methylpterin derivatives in the chemotaxis of the slime mold Dictyostelium lacteum, warrants exploration in other biological systems. Elucidating these undiscovered pathways could reveal new regulatory mechanisms in cellular metabolism and signaling.

| Methylated Pteridine | Known or Postulated Biological Role | Organism/System of Interest |

|---|---|---|

| Methanopterin (7-methylpterin derivative) | C1 carrier cofactor in methanogenesis | Methanogenic archaea |

| N2-Methylpterin | Chemoattractant (acrasin) | Dictyostelium lacteum (Slime mold) |

| N2,N2-Dimethylpterin | Chemoattractant analog | Dictyostelium lacteum (Slime mold) |

| This compound | Potential metabolic intermediate, signaling molecule, or biomarker | Vertebrates, Microorganisms |

Integration of Advanced Synthetic Methodologies for Novel Pteridinone Derivatives

The therapeutic potential of pteridine derivatives is vast, with approved drugs like methotrexate (B535133) used in cancer therapy. nih.gov To fully explore the potential of the this compound scaffold, the integration of advanced synthetic methodologies is essential. Traditional syntheses of pteridines often involve the condensation of a substituted 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. researchgate.net However, these methods can lack regioselectivity and may not be suitable for generating large, diverse chemical libraries.

Future efforts should focus on modern synthetic strategies to create novel derivatives. These include:

Recent work has demonstrated the synthesis of pteridinone derivatives with various functionalities, such as sulfonyl and hydrazone moieties, leading to compounds with potent inhibitory activity against therapeutic targets like polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4). rsc.orgnih.gov Applying these advanced methodologies to the this compound backbone could yield next-generation therapeutic agents for a range of diseases. rsc.org

High-Throughput Screening in Non-Clinical In Vitro Biological Models for Mechanistic Insights

High-throughput screening (HTS) is a powerful drug discovery tool that enables the rapid testing of thousands of compounds against specific biological targets. bmglabtech.comevotec.com Applying HTS to libraries of novel derivatives based on this compound is a critical step in uncovering their biological functions and therapeutic potential. This approach allows for the efficient identification of "hits"—compounds that modulate a target's activity in a desired manner. bmglabtech.com

Future research should employ HTS in various non-clinical in vitro models to gain mechanistic insights. The diverse biological activities of known pteridines suggest several promising targets for screening campaigns. nih.gov For instance, given that some pteridine derivatives inhibit protein kinases, screening against a panel of kinases implicated in cancer and inflammatory diseases (e.g., PLK1, BRD4, EGFR tyrosine kinases) could identify potent and selective inhibitors. rsc.orgresearchgate.net Similarly, enzymes within the folate pathway, such as dihydrofolate reductase (DHFR), are validated targets for antimicrobial and anticancer drugs. nih.gov Screening against these enzymes from pathogenic organisms could uncover new anti-infective agents. The results from HTS not only identify lead compounds but also provide crucial data for establishing initial structure-activity relationships (SAR), guiding the subsequent optimization of hits. evotec.com

| Potential Enzyme/Protein Target Class | Rationale for Screening | Example Targets |

|---|---|---|

| Protein Kinases | Known anticancer and anti-inflammatory targets; some pteridines show inhibitory activity. rsc.orgrsc.org | PLK1, BRD4, EGFR, other tyrosine kinases |

| Pteridine Reductases / Folate Pathway Enzymes | Validated targets for antimicrobial and anticancer agents. nih.gov | Dihydrofolate Reductase (DHFR), Pteridine Reductase 1 (PTR1) |

| Nitric Oxide Synthases (NOS) | Tetrahydrobiopterin (B1682763) (a pterin) is an essential cofactor for NOS. nih.gov | nNOS, iNOS, eNOS |

| Lipoxygenases (LOX) / Cyclooxygenases (COX) | Pteridine derivatives have shown anti-inflammatory and antioxidant properties. | Soybean LOX, 5-LOX, COX-1, COX-2 |

Application of Multi-Omics Approaches to Elucidate Pteridinone-Related Metabolic Networks

To achieve a systems-level understanding of the role of this compound, an integrated multi-omics approach is indispensable. nih.gov This strategy combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular changes induced by the compound or involved in its metabolism. frontiersin.org Such approaches are increasingly used to uncover drug mechanisms of action and explore complex metabolic networks. nih.gov

A proposed research trajectory would involve introducing isotopically labeled this compound into a relevant biological system, such as a cancer cell line or a microbial culture. Subsequent analysis using a multi-omics workflow could reveal:

By integrating these data, researchers can construct detailed metabolic and signaling networks centered around this compound, moving beyond a single target to a holistic view of its biological impact. researchgate.net

Development of Next-Generation Computational Models for Pteridinone Chemical Space Exploration

The chemical space of potential drug-like molecules is vast, estimated to be between 1023 and 1060 compounds. biorxiv.org Computational chemistry provides essential tools to navigate this space efficiently, reducing the time and cost associated with experimental lab work. schrodinger.com For this compound, developing next-generation computational models is key to unlocking the full potential of its chemical scaffold.

Future research should leverage a combination of physics-based and machine learning methods to explore the pteridinone chemical space. schrodinger.com Key computational strategies include:

By integrating these computational approaches, researchers can rationally design and prioritize novel pteridinone derivatives, accelerating the discovery of new lead compounds for a variety of therapeutic applications. nih.gov

| Computational Approach | Application for Pteridinone Research |

|---|---|

| Generative Models (e.g., Transformers, GANs) | De novo design of novel pteridinone derivatives with optimized properties. |

| Molecular Docking | Virtual screening of compound libraries against protein targets to predict binding affinity and pose. |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and simulating conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of unsynthesized derivatives based on existing data. |

| Pharmacophore Modeling | Identifying the key 3D structural features required for biological activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.